N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide
Description
Structure and Synthesis N'-(1,3-Benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide is a hydrazone derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a thioacetohydrazide scaffold substituted with a 2-bromobenzyl group. The compound is synthesized via condensation of 2-[(2-bromobenzyl)thio]acetohydrazide with 1,3-benzodioxole-5-carbaldehyde under reflux conditions in ethanol, as inferred from analogous synthetic routes in , and 12. The structure is confirmed by NMR (NH proton at ~11.5 ppm, CH=N proton at ~8 ppm) and elemental analysis (C, H, N, S, Br percentages) .
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(2-bromophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c18-14-4-2-1-3-13(14)9-24-10-17(21)20-19-8-12-5-6-15-16(7-12)23-11-22-15/h1-8H,9-11H2,(H,20,21)/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZDXBGOUNUKKC-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₇H₁₄BrN₃O₂S.
- Functional Groups : Benzodioxole (electron-rich aromatic system), bromobenzyl (halogenated hydrophobic group), and hydrazone (NH-N=C motif with hydrogen-bonding capacity).
- Potential Applications: Likely explored for antimicrobial, anticancer, or anti-inflammatory activities due to structural similarities to bioactive hydrazones (e.g., ).
Structural Analogues with Varying Aromatic Substitutions
Hydrazones with modified aromatic substituents on the benzylidene or thioacetohydrazide moieties exhibit distinct physicochemical and biological profiles.
Note: Melting point and yield estimated based on analogues in and .
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Nitro groups (5j) increase electrophilicity, correlating with higher cytotoxicity , while methoxy or benzodioxole groups (target compound) may enhance antioxidant or anti-inflammatory effects via radical scavenging .
Bioactivity Comparison
Anticancer Activity :
- N'-(2-Hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (18): IC₅₀ = 8.2 µM against melanoma IGR39 cells .
- Target Compound : Expected moderate activity due to bromobenzyl’s hydrophobic interactions with kinase targets (e.g., Akt inhibition, as in ).
Anti-Inflammatory Activity :
- (E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f): Inhibits TNF-α production by 55.8% in macrophages .
- Target Compound : The benzodioxole group may suppress COX-1/2 enzymes (similar to ), though experimental validation is required.
Antimicrobial Activity :
- 2-((1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl)thio)-N'-((5-methylthiophen-2-yl)methylene)acetohydrazide: Strong activity against E. coli (MIC = 6.25 µg/mL) .
- Target Compound : Likely moderate activity; bromine substitution may enhance Gram-positive targeting .
Structure-Activity Relationship (SAR) Trends
- Benzylidene Substituents :
- Thioacetohydrazide Modifications :
- Thiophene vs. Benzodioxole : Thiophene derivatives show higher antimicrobial activity, while benzodioxole may favor anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
